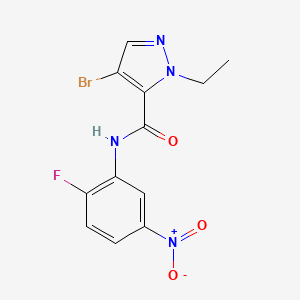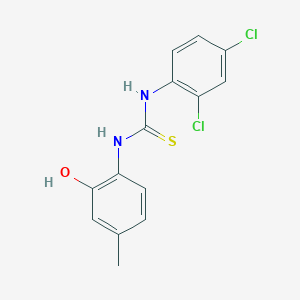
4-bromo-1-ethyl-N-(2-fluoro-5-nitrophenyl)-1H-pyrazole-5-carboxamide
Descripción general
Descripción
4-bromo-1-ethyl-N-(2-fluoro-5-nitrophenyl)-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C12H10BrFN4O3 and its molecular weight is 357.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 355.99203 g/mol and the complexity rating of the compound is 409. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Application in PET Radiotracers
The compound 4-bromo-1-ethyl-N-(2-fluoro-5-nitrophenyl)-1H-pyrazole-5-carboxamide is part of a broader class of chemicals involved in the synthesis of radiolabeled compounds for medical research. One such application involves the synthesis of PET radiotracers, which are used to study cannabinoid receptors in the brain. For instance, the feasibility of using nucleophilic displacement of bromide in a 4-bromopyrazole ring with [18F]fluoride has been demonstrated, leading to the synthesis of compounds like [18F] NIDA-42033. This compound shows potential as a radiotracer for studying CB1 cannabinoid receptors through positron emission tomography, offering a way to visualize and measure brain activity and receptor distribution (Katoch-Rouse & Horti, 2003).
Role in Synthetic Organic Chemistry
In synthetic organic chemistry, compounds like this compound serve as intermediates for the synthesis of more complex molecules. For example, the nonaqueous diazotization of 5-amino-1-aryl-1H-pyrazole-4-carboxylate esters, which can be converted to corresponding desamino, chloro, bromo, iodo, and methylthio esters, showcases the versatility of these compounds in organic synthesis. Such processes are crucial for the development of various pharmaceuticals and research chemicals, demonstrating the compound's value beyond its direct applications (Beck, Gajewski, Lynch, & Wright, 1987).
Potential in Anticancer Research
The compound's derivatives have been explored for their potential as anticancer agents. For instance, the synthesis of polysubstituted pyrazoles and their evaluation as potential anticancer compounds illustrate the biomedical significance of these molecules. The process involves the bromination of certain precursors to yield high yields of hydroxypyrazoles, which are then tested for their anticancer properties. This area of research highlights the potential therapeutic applications of this compound and its derivatives in treating cancer (Soliman & Shafik, 1975).
Propiedades
IUPAC Name |
4-bromo-2-ethyl-N-(2-fluoro-5-nitrophenyl)pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrFN4O3/c1-2-17-11(8(13)6-15-17)12(19)16-10-5-7(18(20)21)3-4-9(10)14/h3-6H,2H2,1H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAPHOPGLQCGWKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)Br)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrFN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![dimethyl 2-({N-(2-chlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)terephthalate](/img/structure/B4550289.png)
![5-bromo-2-chloro-N-[2-chloro-5-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B4550295.png)

![6-chloro-3-[(2-hydroxyethyl)sulfanyl]-4-phenylquinolin-2(1H)-one](/img/structure/B4550308.png)
![1-methyl-4-[4-(1-piperidinyl)benzoyl]piperazine](/img/structure/B4550312.png)
![(5E)-1-(3-Bromophenyl)-5-{[5-(piperidin-1-YL)furan-2-YL]methylidene}-1,3-diazinane-2,4,6-trione](/img/structure/B4550321.png)
![N-[[4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl]carbamothioyl]-5-(4-chlorophenyl)furan-2-carboxamide](/img/structure/B4550329.png)
![[2-bromo-5-methoxy-4-(2-propyn-1-yloxy)phenyl]methanol](/img/structure/B4550333.png)
![3-(4-bromophenyl)-1-[(4-tert-butylbenzyl)oxy]-2(1H)-quinoxalinone 4-oxide](/img/structure/B4550336.png)
![2-[(2-METHYLBENZYL)SULFANYL]-4,6-PYRIMIDINEDIOL](/img/structure/B4550341.png)


![2,2,3,3-tetrafluoropropyl 5-[(2,4-difluorophenyl)amino]-5-oxopentanoate](/img/structure/B4550376.png)

